molecular formula C32H36Cl2N2O4 B15350510 IR-786 perchlorate

IR-786 perchlorate

Cat. No.: B15350510
M. Wt: 583.5 g/mol
InChI Key: NALBXTAOVMLCIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR-786 perchlorate (C₃₂H₃₆Cl₂N₂O₄; CAS 102185-03-5) is a lipophilic cationic heptamethine cyanine dye with a symmetrical structure featuring a chloro-cyclohexenyl ring on its heptamethine bridge . It exhibits near-infrared (NIR) absorption and emission (peak at ~775 nm) with a large extinction coefficient and Stokes shift (~25 nm), making it suitable for fluorescence imaging, photothermal therapy, and anion sensing . Key applications include:

  • Brown adipose tissue (BAT) imaging: IR-786 targets mitochondria-rich BAT but suffers from high nonspecific uptake in organs like the liver and lungs .
  • Tumor imaging: Accumulates in tumors via organic anion-transporting polypeptides (OATPs) or albumin adduct formation .
  • Cyanide sensing: Selectively detects CN⁻ via nucleophilic addition, causing a 345 nm blue shift in absorption .

Despite its utility, IR-786 has limitations: poor water solubility, cytotoxicity, and nonspecific biodistribution . Structural modifications have been developed to address these issues.

Properties

Molecular Formula

C32H36Cl2N2O4

Molecular Weight

583.5 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate

InChI

InChI=1S/C32H36ClN2.ClHO4/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;2-1(3,4)5/h7-10,14-21H,11-13H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

NALBXTAOVMLCIX-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Selective Anion Interactions

IR-786 perchlorate exhibits pronounced selectivity for cyanide (CN⁻) and hydroxide (OH⁻) anions in organic and aqueous-organic media. Key findings include:

  • Colorimetric and Fluorometric Responses :

    • Addition of CN⁻ to IR-786 in acetonitrile (MeCN) causes a visible color shift from green to yellow, accompanied by a new absorbance peak at 430 nm .

    • Fluorescence emission at 520 nm (green) is triggered specifically by CN⁻, while OH⁻ induces orange emission at 800 nm .

    • Ratiometric analysis (A430/A775) shows CN⁻ produces a ~10-fold higher response than OH⁻, confirming superior selectivity .

  • Mechanistic Insights :

    • Nucleophilic Addition : CN⁻ reacts with the polarized C=N bond of the indolium group in IR-786, forming a C-N bond via a 1:1 stoichiometric reaction (confirmed by Job’s plot) .

    • ¹H-NMR Evidence : Disappearance of the indolium C=N proton signal (δH: 8.39) and emergence of new aromatic/CH3 peaks confirm structural modification upon CN⁻ binding .

Reaction Parameters and Selectivity

The following table summarizes spectral changes and selectivity ratios for this compound with anions:

AnionAbsorbance λmax (nm)Emission λmax (nm)Ratiometric Value (A430/A775)
CN⁻430, 77552010.0
OH⁻430, 7758001.0
F⁻, AcO⁻No changeNo emission<0.1

Notes :

  • No significant responses observed for Br⁻, Cl⁻, ClO₄⁻, or HSO₄⁻ .

  • Detection limit for CN⁻ aligns with EPA guidelines (~1.9 μM) .

Role of Perchlorate Counterion

The perchlorate (ClO₄⁻) in this compound serves as a non-coordinating counterion, contributing to solubility and stability without direct participation in observed reactions . Key properties:

  • Redox Inertness : ClO₄⁻ is kinetically stable under ambient conditions but acts as a strong oxidizer at elevated temperatures or with potent reductants (e.g., vanadium(II)) .

  • Solubility : High solubility in organic solvents (e.g., MeCN) facilitates IR-786’s reactivity with anions .

Environmental and Analytical Implications

  • CN⁻ Sensing : IR-786’s ratiometric response enables quantitative CN⁻ detection in mixed solvents, though sensitivity is lower than newer probes .

  • Perchlorate Stability : The inertness of ClO₄⁻ ensures minimal interference in anion-sensing applications, aligning with its use in ionic strength adjustments .

Comparison with Similar Compounds

BF800-AM

  • Structural Modifications : Replacement of meso-chlorine with a tyramine linker .
  • Charge : Increased positive charge due to the tyramine group.
  • Hydrophobicity : Reduced compared to IR-786, improving water solubility .
  • Applications: BAT imaging: Shows 3-fold higher BAT specificity and lower background uptake than IR-786 . Tumor selectivity: No tumor uptake in xenograft models, unlike IR-786 .
  • Mechanism : Enhanced BAT targeting attributed to optimized surface charge and hydrophobicity .

BF800-CA

  • Structural Modifications : Sulfide linkage with carboxylate groups, creating a zwitterionic structure .
  • Charge : Neutral due to charge compensation.
  • Hydrophobicity : Higher polarity than IR-786.
  • Applications :
    • Poor BAT and tumor uptake due to reduced cell membrane interaction .

CA800Cl

  • Structural Modifications : Carboxylate groups added to IR-786’s structure .
  • Charge : Anionic at physiological pH.
  • Hydrophobicity : Improved water solubility vs. IR-786.
  • Applications: Tumor imaging: 2-fold higher tumor accumulation than IR-786 due to prolonged blood circulation . Biodistribution: Reduced nonspecific uptake in organs (e.g., heart, lungs) .

CA800H

  • Structural Modifications : Removal of chloro-cyclohexene ring .
  • Applications :
    • Minimal tumor uptake, highlighting the critical role of the chloro-cyclohexene group in tumor targeting .

Comparison with Other Cyanine Dyes

Indocyanine Green (ICG)

  • Structural Differences : Benz[e]indolium core with sulfonate groups; lacks chloro-cyclohexene .
  • Charge : Anionic.
  • Applications :
    • Clinically approved for vascular imaging but poor tumor retention vs. IR-786 .
    • Lower cytotoxicity but inferior photostability compared to IR-786 .

ZW800-Cl

  • Structural Features : Zwitterionic cyanine dye.
  • Applications: Rapid renal clearance and low nonspecific uptake, unlike IR-786 .

Functional Comparison: Sensing and Imaging Performance

Compound CN⁻ Detection Limit Tumor Uptake BAT Uptake Key Advantages
IR-786 0.5 µM (in MeCN) High (OATP/albumin-mediated) Moderate Dual tumor/BAT targeting; CN⁻ sensing
BF800-AM N/A None High BAT-specific; low background
CA800Cl N/A High Low Improved tumor specificity
ICG N/A Low N/A Clinical safety; vascular imaging

Mechanistic Insights and Challenges

  • Tumor vs. BAT Targeting :
    • IR-786’s dual uptake in tumors and BAT is linked to shared features (high vasculature, mitochondria) but complicates specificity .
    • BF800-AM avoids tumor uptake due to structural changes disrupting albumin adduct formation .
  • Cyanide Sensing :
    • IR-786’s nucleophilic addition with CN⁻ is unique among cyanine dyes, enabling environmental monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.